molecular formula C4H4O2 B3349493 2-Furanol CAS No. 22125-63-9

2-Furanol

Cat. No. B3349493
CAS RN: 22125-63-9
M. Wt: 84.07 g/mol
InChI Key: ICGWWCLWBPLPDF-UHFFFAOYSA-N
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Description

2-Furanol, also known as Furaneol or strawberry furanone, is an organic compound used in the flavor and perfume industry. It is formally a derivative of furan and is a white or colorless solid that is soluble in water and organic solvents . It exhibits a sweet strawberry aroma when dilute . It is found in strawberries and a variety of other fruits and is partly responsible for the smell of fresh pineapple .


Synthesis Analysis

2-Furanol can be synthesized from various precursors. Recent advances in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins have been made from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .


Molecular Structure Analysis

The molecular formula of 2-Furanol is C4H4O2 . The 2-Furanol molecule contains a total of 10 bonds. There are 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 aromatic hydroxyl, and 1 Furane .


Chemical Reactions Analysis

The decarboxylation process of furoic acid to produce 2-furanol has been previously described in a DFT analysis . After the formation of 2-furanol, it undergoes subsequent reactions to form other intermediates and the main products .


Physical And Chemical Properties Analysis

2-Furanol has a molecular weight of 84.073 Da . It is a white or colorless solid that is soluble in water and organic solvents .

Safety And Hazards

While specific safety and hazard information for 2-Furanol was not found, it’s important to note that furfuryl alcohol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, causes skin irritation, serious eye irritation, is suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

furan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGWWCLWBPLPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176648
Record name 2-Furanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanol

CAS RN

22125-63-9, 28755-65-9
Record name 2-Furanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022125639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028755659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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